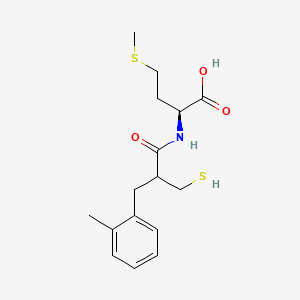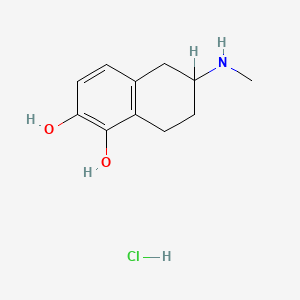
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Overview
Description
CHF-1024 is a novel and selective D2-dopaminergic/alpha2-adrenoceptor receptor agonist. CHF-1024 has an antiarrhythmic effect.
Scientific Research Applications
Synthesis of Catecholamine Derivatives
1,2-Naphthalenediol derivatives have been synthesized as conformationally rigid catecholamine derivatives, including adrenaline and noradrenaline analogs. These syntheses provide insights into the chemical properties and potential pharmacological applications of these compounds (Oka et al., 1977).
Study of Polymorphism in Drug Development
This compound has been studied for its polymorphic forms in the context of drug development, particularly for cardiovascular treatments. Vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry were used to characterize its polymorphs (Taddei et al., 2002).
Chemical Synthesis and Reaction Studies
The compound has been used in chemical synthesis and reaction studies, such as selective ionic hydrogenation and conversion into various derivatives, highlighting its versatility in chemical reactions (Zhu et al., 2015).
Investigation of Structural Properties and Industrial Applications
Its structural properties have been investigated for industrial applications, such as in the synthesis of antidepressant medications like sertraline (Vukics et al., 2002).
properties
CAS RN |
90060-20-1 |
|---|---|
Product Name |
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride |
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 g/mol |
IUPAC Name |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H |
InChI Key |
MIMDMPWWTWVHFK-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O.Cl |
Canonical SMILES |
CNC1CCC2=C(C1)C=CC(=C2O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5,6-dihydroxy-2-methyl-aminotetraline hydrochloride CHF 1024 CHF-1024 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
![3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea](/img/structure/B1668533.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1668534.png)
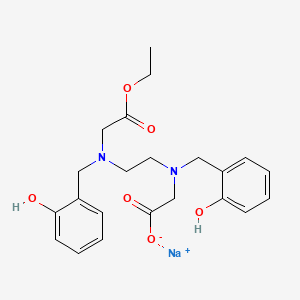
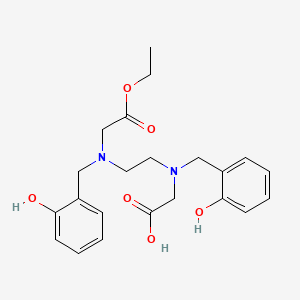
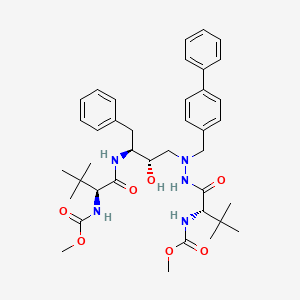
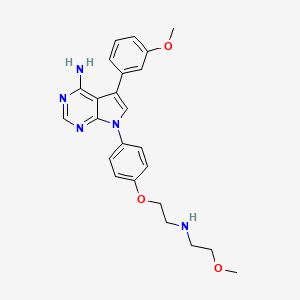
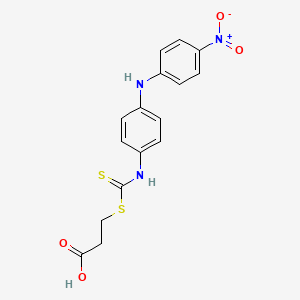
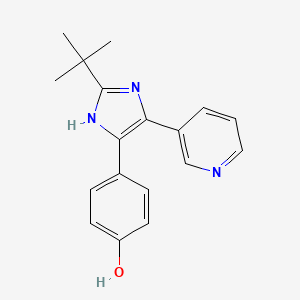
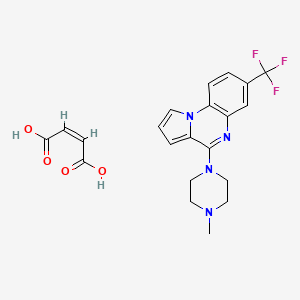
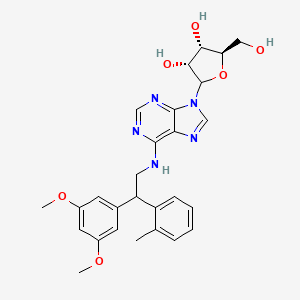
![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)
